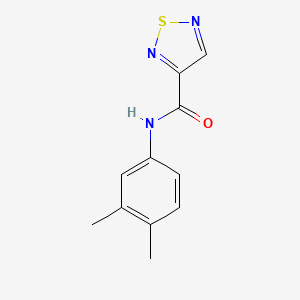![molecular formula C22H21NO5S2 B4138705 methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4138705.png)
methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate
Übersicht
Beschreibung
Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a potent inhibitor of steroid sulfatase, an enzyme that plays a crucial role in the metabolism of estrogens and androgens.
Wirkmechanismus
Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate acts as a potent inhibitor of steroid sulfatase, an enzyme that plays a crucial role in the metabolism of estrogens and androgens. By inhibiting steroid sulfatase, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate decreases the levels of active estrogens and androgens in the body, which can lead to a reduction in the growth and proliferation of hormone-dependent tumors.
Biochemical and Physiological Effects:
methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects, including a decrease in the levels of active estrogens and androgens, inhibition of tumor growth and proliferation, and modulation of immune function. methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate for lab experiments is its high potency and specificity for steroid sulfatase inhibition. This makes it an ideal tool for studying the role of steroid sulfatase in various biological processes. However, one limitation of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate is its potential toxicity, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are several future directions for the study of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate, including its use in the treatment of various diseases, its potential as a contraceptive and hormone replacement therapy, and its role in modulating immune function. In addition, further studies are needed to evaluate the safety and efficacy of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate in clinical trials, as well as to investigate its potential for use in combination with other drugs. Overall, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate is a promising compound with a wide range of potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has been extensively studied for its potential applications in the treatment of various diseases, including breast cancer, endometrial cancer, and prostate cancer. In addition, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has also been investigated for its use in contraception and hormone replacement therapy. methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has shown promising results in preclinical studies, and further clinical trials are underway to evaluate its efficacy and safety.
Eigenschaften
IUPAC Name |
methyl 2-[2-methyl-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-16-14-18(12-13-20(16)28-15-22(24)27-2)30(25,26)23-19-10-6-7-11-21(19)29-17-8-4-3-5-9-17/h3-14,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKZUQNGAOVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-methyl-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138625.png)

![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chloro-2-nitrophenoxy)acetamide](/img/structure/B4138637.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4138638.png)
![3-chloro-4-{[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4138655.png)
![methyl 4-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4138656.png)
![2-(1-adamantyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4138661.png)
![1-(2-fluorophenyl)-4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4138664.png)

![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)](/img/structure/B4138681.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4138692.png)
![6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138694.png)
![ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4138706.png)
![N-(2-azepan-1-ylethyl)-N-isopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4138717.png)